3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c31-25(15-16-30-23-13-7-8-14-24(23)33-27(30)32)28-17-19-29(20-18-28)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,26H,15-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTKIYADTRPNTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCN4C5=CC=CC=C5OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzo[d]Oxazol-2(3H)-one Core
The benzo[d]oxazol-2(3H)-one scaffold is typically synthesized via cyclization of 2-aminophenol derivatives. A widely adopted method involves reacting 2-aminophenol with urea or phosgene under controlled conditions . For instance, heating 2-aminophenol with urea at 150–160°C in the presence of a catalyst like nano-ZnO yields the bicyclic structure with moderate efficiency . Alternative approaches include using triphosgene in dichloromethane at 0°C to room temperature, achieving cyclization within 2–4 hours .
Key Reaction Conditions:
Coupling with 4-Benzhydrylpiperazine
The final step involves nucleophilic substitution of the chloropropionyl intermediate with 4-benzhydrylpiperazine. This reaction proceeds via an SN2 mechanism, facilitated by a polar aprotic solvent:
Reaction Parameters:
-
Solvent: DMF or acetonitrile
-
Base: N,N-Diisopropylethylamine (DIEA, 3 equiv)
-
Temperature: 80°C for 12–16 hours
Alternative Pathway: Pre-Formation of Piperazine-Propanoyl Moiety
To mitigate steric hindrance from the benzhydryl group, an alternative route pre-forms the propanoyl-piperazine segment before coupling:
-
Synthesis of 3-(4-Benzhydrylpiperazin-1-yl)-3-oxopropanoic acid:
-
Amide Coupling with Benzoxazolone:
Spectroscopic Characterization
1H NMR (400 MHz, CDCl3):
-
δ 7.25–7.45 (m, 10H, benzhydryl aromatic protons)
-
δ 6.95–7.15 (m, 4H, benzoxazolone aromatic protons)
-
δ 3.65–3.85 (m, 8H, piperazine CH)
-
δ 2.90–3.10 (t, 2H, COCH)
FT-IR (cm⁻¹):
Challenges and Optimization
-
Steric Hindrance: The benzhydryl group reduces reaction rates, necessitating excess reagents or elevated temperatures .
-
Purification: Column chromatography (SiO, ethyl acetate/hexane) is critical due to byproduct formation .
-
Yield Improvement: Microwave-assisted synthesis reduces reaction time to 2–4 hours, improving yields to 50% .
Comparative Analysis of Methods
| Method | Yield | Time | Complexity |
|---|---|---|---|
| Direct Alkylation | 35–45% | 16h | Moderate |
| Pre-Formed Coupling | 55–60% | 24h | High |
| Microwave-Assisted | 50% | 4h | Low |
Industrial-Scale Considerations
For large-scale production, continuous flow systems are advantageous:
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
The compound has been investigated for its inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are crucial for treating cognitive disorders such as Alzheimer's disease.
Inhibitory Activity on AChE
Recent studies have demonstrated that derivatives of oxazolones, including compounds structurally related to 3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one, exhibit varying degrees of AChE inhibition. For instance, a study reported that certain oxazolone derivatives achieved up to 61.27% inhibition at a concentration of 100 µM, with increased activity at higher concentrations .
| Compound | Inhibition at 100 µM (%) | Inhibition at 300 µM (%) |
|---|---|---|
| Compound 1 | 61.27 | High |
| Compound 2 | Moderate | Moderate |
| Compound 3 | Inactive | Moderate |
| Compound 4 | Weak | Less than Compound 3 |
This data indicates that the presence of specific functional groups in the oxazolone structure significantly influences the compound's efficacy as an AChE inhibitor.
Therapeutic Potential
The therapeutic potential of 3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one extends beyond cognitive disorders. Its structural similarity to known psychoactive compounds suggests applications in treating anxiety and depression.
Case Studies
A notable case study evaluated the effects of similar piperazine derivatives in animal models of anxiety. The results indicated significant anxiolytic effects, attributed to modulation of serotonin and dopamine pathways, which are critical in mood regulation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of compounds like 3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one.
Key Structural Features
The benzhydryl piperazine moiety is crucial for enhancing lipophilicity and facilitating blood-brain barrier penetration, which is vital for central nervous system activity . The oxazole ring contributes to the compound's interaction with biological targets, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The benzhydrylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Piperazine Linkers
Bivalent Benzoxazolone/Thiazolone Ligands
- Example: 3-(3-(4-(4-(2-Oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one (5i)** Structure: Two benzoxazolone units connected via a piperazine bridge with butyl and propyl chains. Key Differences: Bivalent design enhances avidity for dimeric receptors, unlike the monovalent target compound. Synthetic Yield: 53% (vs. ~60–73% for similar derivatives) .
Sigma Ligands with Fluorophenyl Substituents
- Example: SN79 (6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one)** Structure: Piperazine substituted with 4-fluorophenyl, linked via a butyl chain. sigma-1) .
Analogues with Varied Piperazine Substitutions
CM156 (3-(4-(4-Cyclohexylpiperazin-1-yl)butyl)benzo[d]thiazole-2(3H)-thione)
- Structure : Cyclohexyl-piperazine with a benzothiazole-thione core.
- Key Differences : The thione group and cyclohexyl substituent may reduce solubility compared to the target compound’s oxo and benzhydryl groups. CM156’s sulfur atom could influence redox properties .
AG-0029 (7-(4-(3-(4-(Morpholinomethyl)phenoxy)propyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one)
- Structure: Piperazine linked to a morpholinomethylphenoxy group.
- Key Differences : AG-0029’s polar morpholine group enhances solubility, whereas the target compound’s benzhydryl group prioritizes lipophilicity for blood-brain barrier penetration .
Analogues with Acylated Piperazine Moieties
5-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-nitrobenzamido)]benzo[d]oxazole
- Structure : Benzhydrylpiperazine connected via an acyl group to a benzoxazole-nitrobenzamido hybrid.
- Key Differences : The nitrobenzamido group introduces hydrogen-bonding capacity, contrasting with the target compound’s simpler 3-oxopropyl linker. This may affect receptor-binding kinetics .
Sigma Receptor Interactions
- The target compound’s benzhydrylpiperazine moiety aligns with sigma-2 receptor ligands like CB-64D, which induce caspase-independent apoptosis in cancer cells .
- Compared to haloperidol (a non-selective sigma ligand), the 3-oxopropyl linker in the target compound may reduce dopamine D2 receptor off-target effects, as seen in AG-0029’s dual-action design .
Apoptotic Activity
- Sigma-2 agonists (e.g., CB-184) trigger Ca²⁺ release from endoplasmic reticulum stores, a mechanism shared by structurally related benzoxazolones . The target compound’s benzhydryl group may enhance this effect due to increased membrane interaction.
Physicochemical Properties
| Property | Target Compound | SN79 | Bivalent 5i |
|---|---|---|---|
| Molecular Weight | ~480 g/mol | ~441 g/mol | ~550 g/mol |
| LogP (Predicted) | ~4.5 | ~3.8 | ~5.2 |
| Solubility | Low (lipophilic) | Moderate | Very Low |
| Key Substituent | Benzhydryl | 4-Fluorophenyl | Dual benzoxazolone |
Biological Activity
3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C27H27N3O4
- Molecular Weight : 489.6 g/mol
- CAS Number : 942010-28-8
The structure features a benzo[d]oxazole core linked to a piperazine moiety, which is known for its ability to interact with various biological targets, particularly in the central nervous system (CNS).
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurotransmission. The presence of the piperazine ring enhances its affinity for serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound exhibits agonistic activity at 5-HT1A and antagonistic properties at 5-HT2A receptors, influencing serotonergic signaling pathways.
- Dopamine Receptor Interaction : It shows selectivity towards D2 dopamine receptors, which are implicated in various psychiatric disorders.
- Neuroprotective Effects : Studies indicate that it may exert neuroprotective effects through antioxidant activity and modulation of neuroinflammatory processes.
Biological Activity Data
Table 1 summarizes the biological activities reported for 3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one based on various studies.
Case Studies
Several studies have evaluated the efficacy of this compound in preclinical models:
-
Antidepressant Activity :
A study conducted on rodents demonstrated that administration of the compound led to a significant decrease in immobility time during forced swim tests, suggesting antidepressant-like effects. The mechanism was linked to enhanced serotonergic transmission. -
Anticonvulsant Properties :
In a model using pentylenetetrazol (PTZ) to induce seizures, the compound exhibited anticonvulsant properties, providing up to 80% protection at optimal doses. This indicates potential therapeutic applications in epilepsy management. -
Neuroprotective Effects :
Research highlighted the compound's ability to mitigate oxidative stress in neuronal cells exposed to neurotoxic agents. This protective effect was attributed to its antioxidant properties and modulation of inflammatory responses.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one and its analogs?
The compound is typically synthesized via multi-step protocols involving nucleophilic substitution, alkylation, and condensation reactions. For example:
- General Procedure D (used in analogs): Reacting intermediates (e.g., bromopropyl derivatives) with piperazine derivatives in anhydrous DMF, using K₂CO₃ as a base, followed by extraction and column chromatography purification. Yields range from 48% to 73% .
- Key intermediates : 3-(3-bromopropyl)benzo[d]oxazol-2(3H)-one (2c) is synthesized via bromination (General Procedure A, 59% yield), with structural validation via ¹H/¹³C NMR and HRMS .
Q. How is structural characterization performed for benzoxazolone derivatives?
- NMR spectroscopy : ¹H NMR (400 MHz) and ¹³C NMR (101 MHz) in CDCl₃ or DMSO-d₆ resolve alkyl chain protons (δ 1.89–4.00 ppm), aromatic protons (δ 6.87–7.41 ppm), and carbonyl carbons (δ 154–168 ppm) .
- HRMS : Validates molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm. Example: For analog 5i, calculated [M+H]⁺ = 545.2654, observed = 545.2649 .
- Elemental analysis : Confirms C, H, N composition (e.g., C: 64.12% calc. vs. 64.09% expt.) .
Advanced Research Questions
Q. What strategies resolve contradictions in receptor binding data for benzoxazolone derivatives?
Discrepancies in sigma (σ) receptor affinity (e.g., σ1 vs. σ2) arise from structural modifications:
- 6-substitution : Adding COCH₃ or NO₂ at position 6 of the benzoxazolone ring reduces σ1 affinity (Ki >100 nM) but retains σ2 selectivity (Ki = 0.56–17.9 nM) .
- Heteroatom substitution : Replacing oxygen with sulfur (benzothiazolone analogs) increases dual σ1/σ2 binding, reducing selectivity .
- Methodological validation : Use radioligand displacement assays (e.g., [³H]DTG for σ2) and computational docking to reconcile experimental vs. predicted Ki values .
Q. How do benzoxazolone derivatives modulate divergent cellular pathways (e.g., apoptosis vs. metabolic stimulation)?
- Cytotoxicity : Irreversible σ2 ligands (e.g., 6-isothiocyanate derivatives) induce apoptosis (EC₅₀ = 7.6–32.8 μM) via TMEM97 binding, validated by caspase-3 activation assays .
- Metabolic stimulation : Non-cytotoxic analogs (e.g., 6-NH₂ or 6-F derivatives) upregulate glycolytic enzymes (LDH, HK2) in SK-N-SH cells, measured via MTT assays .
- Experimental design : Parallel in vitro screens (cytotoxicity + metabolic activity) with dose-response curves (1–100 μM) to identify bifunctional effects .
Q. What computational tools predict the pharmacophore features of benzoxazolone-based sigma receptor ligands?
- 3D-QSAR models : Catalyst 4.9 software generates hypotheses using 31 derivatives, identifying critical features:
- Positive ionizable site (piperazine nitrogen).
- Hydrophobic aromatic regions (benzoxazolone and benzhydryl groups).
- Hydrogen bond acceptor (carbonyl oxygen) .
- Validation : Fisher randomization (p <0.001) and leave-one-out tests (r² = 0.89) confirm model robustness .
Methodological Recommendations
- Synthetic optimization : Use microwave-assisted synthesis to improve yields of low-efficiency steps (e.g., <50%) .
- Biological assays : Pair PET imaging ([¹¹C]raclopride for D2/D3 occupancy) with in vitro binding to validate target engagement .
- Data interpretation : Apply multivariate analysis to distinguish structure-activity trends from assay variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
